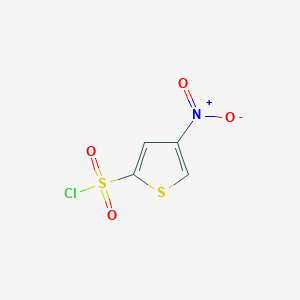

4-Nitrothiophene-2-sulfonyl chloride

Descripción

Significance of Thiophene (B33073) Sulfonyl Chlorides in Contemporary Chemical Sciences

Thiophene sulfonyl chlorides are a class of organosulfur compounds that have garnered considerable attention in contemporary chemical sciences due to their versatile reactivity and the significant biological activities of their derivatives. The importance of these compounds lies in their dual-functional nature, incorporating both a reactive sulfonyl chloride group and an aromatic thiophene ring. The sulfonyl chloride moiety is highly electrophilic, rendering it susceptible to nucleophilic attack, which is the foundation of its principal application in the formation of sulfonamides.

The thiophene-sulfonamide core is a recognized and privileged pharmacophore in medicinal chemistry, and researchers have synthesized extensive libraries of such derivatives to explore their therapeutic potential against various diseases. nih.gov Thiophene derivatives, in general, are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, antihypertensive, and antitumor effects. nih.goveprajournals.com The incorporation of the sulfonyl chloride group provides a direct route to a vast array of sulfonamide-based drugs and drug candidates. orgsyn.org

Beyond medicinal applications, thiophene sulfonyl chlorides are valuable reagents in organic synthesis for introducing the thienylsulfonyl group into diverse molecular structures. They react with various nucleophiles, such as alcohols to form sulfonate esters and hydrazines to produce sulfonyl hydrazides, further expanding their synthetic utility. There is also growing interest in their application in materials science for the synthesis of specialty polymers and functional materials that leverage the electronic properties of the thiophene ring.

Research Context of 4-Nitrothiophene-2-sulfonyl chloride within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the largest class of organic compounds and are integral to the development of pharmaceuticals. nih.gov Thiophene and its derivatives are cornerstone building blocks within this field. eprajournals.com The compound this compound (C₄H₂ClNO₄S₂) is a specific example that sits (B43327) at the intersection of several key areas of heterocyclic and medicinal chemistry. scbt.com

The structure of this compound combines the thiophene ring with two powerful functional groups: a nitro group (-NO₂) and a sulfonyl chloride group (-SO₂Cl). The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the thiophene ring and the sulfonyl chloride moiety. The sulfonyl chloride group is a highly reactive electrophile, making the compound a key intermediate for synthesizing a variety of derivatives, most notably sulfonamides. orgsyn.org

The research context for this compound involves its use as a precursor to synthesize more complex heterocyclic systems. The reactivity of the sulfonyl chloride allows for its facile reaction with amines, alcohols, and other nucleophiles to create a library of compounds for biological screening. sigmaaldrich.com The presence of the nitro group can be strategic; it can be used to modulate the electronic properties of the final molecule or can be chemically reduced to an amino group, providing another point for further chemical modification. This dual reactivity makes it a valuable tool for medicinal chemists in the discovery of new drugs. nih.gov

Historical Development of Research on Nitrothiophene Sulfonyl Chloride Synthesis and Reactivity

The synthesis of sulfonyl chlorides has been a subject of extensive research for over a century, with various methods developed to introduce the -SO₂Cl group onto aromatic and heterocyclic rings. nih.govorganic-chemistry.org Historically, one of the common methods for preparing arylsulfonyl chlorides was the Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst. nih.govorgsyn.org This method allowed for the conversion of an amino group into a sulfonyl chloride group, providing a versatile route to these compounds from readily available anilines. orgsyn.org

Another classical approach involves the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid. However, for substituted aromatics and heterocycles, this method can suffer from a lack of regioselectivity. orgsyn.org

More modern synthetic strategies have focused on the oxidative chlorination of sulfur-containing precursors like thiols and disulfides. organic-chemistry.orgorganic-chemistry.org Various reagents and conditions have been developed to achieve this transformation efficiently and under milder conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride has been shown to be a rapid and high-yielding method for converting thiols to sulfonyl chlorides, tolerating a range of functional groups, including nitro groups. organic-chemistry.org Other methods employ reagents such as N-chlorosuccinimide (NCS) or a combination of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org

Specifically for nitro-substituted thiophene sulfonyl chlorides, synthetic approaches would leverage these established methods. The synthesis could proceed via the nitration of a pre-formed thiophene sulfonyl chloride or by the sulfonation and subsequent chlorination of a nitrothiophene precursor. The reactivity of these compounds is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles to generate diverse libraries of sulfonamides and sulfonate esters for further study.

Compound Data

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-nitrothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-1-3(2-11-4)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMGHGGPZKZYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591966 | |

| Record name | 4-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40358-04-1 | |

| Record name | 4-Nitro-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40358-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrothiophene 2 Sulfonyl Chloride and Its Analogues

Established Synthetic Routes to 4-Nitrothiophene-2-sulfonyl chloride

Traditional synthetic approaches to this compound typically involve a two-step process: the formation of a thiophene (B33073) sulfonyl chloride intermediate followed by electrophilic nitration.

The direct chlorosulfonation of thiophene is a primary method for producing the precursor, 2-thiophenesulfonyl chloride. This reaction is most commonly achieved using an excess of chlorosulfonic acid (ClSO₃H). The process involves the electrophilic attack of the sulfonating agent on the electron-rich thiophene ring. In some procedures, phosphorus pentachloride (PCl₅) is used in conjunction with chlorosulfonic acid to facilitate the conversion of any resulting sulfonic acid to the desired sulfonyl chloride, affording yields around 70%. princeton.edu

While widely used, this method presents challenges. The strong acidic conditions can lead to the polymerization of acid-sensitive thiophene derivatives, reducing the yield of the desired sulfonyl chloride. lookchem.com

The synthesis of this compound is typically accomplished by the nitration of 2-thiophenesulfonyl chloride. The regioselectivity of this reaction is governed by the electronic properties of the sulfonyl chloride group (-SO₂Cl) on the thiophene ring. The -SO₂Cl group is strongly electron-withdrawing, which deactivates the thiophene ring towards further electrophilic attack.

In the case of 2-substituted thiophenes, electrophilic substitution patterns are complex. The electron-withdrawing nature of the sulfonyl chloride group at the C2 position deactivates the adjacent C3 and the C5 positions significantly. The C4 position, being the least electronically deactivated site, becomes the primary target for the incoming electrophile (the nitronium ion, NO₂⁺). This directing effect leads to the preferential formation of the 4-nitro isomer over other potential products.

Novel and Improved Synthetic Protocols for Nitrothiophene Sulfonyl Chlorides

Recent research has focused on developing more efficient, safer, and higher-yielding methods for the synthesis of nitrothiophene sulfonyl chlorides and their analogues. These improvements include streamlined one-pot procedures, the use of milder reagents, and advanced process optimization strategies.

The concept of one-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. While a direct, single-step synthesis for this compound is not widely documented, developments in related areas showcase the potential of this approach. For instance, one-pot procedures have been developed for transforming aryl and heteroaryl sulfonyl chlorides into other derivatives like chloromethyl sulfones. lookchem.com These methods often involve the in-situ generation of a sulfinate salt intermediate which is then immediately reacted with another reagent in the same vessel. lookchem.comresearchgate.net Similarly, efficient one-pot protocols for converting aromatic carboxylic acids directly into sulfonamides via an intermediate sulfonyl chloride have been reported, demonstrating the feasibility of telescoping reaction sequences. acs.orgacs.org Applying these principles to thiophene chemistry remains an area of active development, aiming to combine chlorosulfonation and nitration into a single, streamlined operation.

To overcome the harshness of traditional chlorosulfonation, milder reagents have been explored. A notable example is the use of the N,N-Dimethylformamide-sulfonyl chloride complex (Vilsmeier reagent analogue). This complex is formed by reacting N,N-dimethylformamide (DMF) with sulfuryl chloride (SO₂Cl₂).

This reagent serves as a useful agent for the one-step preparation of various thiophenesulfonyl chlorides, which are the precursors to their nitrated analogues. The reaction procedure typically involves heating a mixture of the thiophene derivative with the pre-formed complex. This method is particularly advantageous for thiophenes bearing acid-sensitive substituents, as it avoids the polymerization and side reactions often encountered with chlorosulfonic acid. The yields obtained with the DMF-SO₂Cl₂ complex are often comparable or superior to those from previously reported methods.

Interactive Table: Synthesis of Thiophenesulfonyl Chlorides using DMF-SO₂Cl₂ Complex

| Thiophene Reactant | Product | Yield (%) |

| Thiophene | 2-Thiophenesulfonyl chloride | 65 |

| 2-Methylthiophene | 5-Methylthiophene-2-sulfonyl chloride | 78 |

| 2-Chlorothiophene | 5-Chlorothiophene-2-sulfonyl chloride | 85 |

| 2-Bromothiophene | 5-Bromothiophene-2-sulfonyl chloride | 82 |

| 2-Iodothiophene | 5-Iodothiophene-2-sulfonyl chloride | 70 |

Optimizing reaction conditions and purification methods is critical for obtaining high-purity this compound in high yields. Key strategies include both classical laboratory techniques and modern process engineering.

Classical Optimization:

Reaction Conditions: Systematically adjusting parameters such as reaction temperature, time, and the molar ratio of reactants can significantly impact the outcome. For analogous syntheses, it has been shown that finding the optimal balance—for instance, a 4:1 molar ratio of chlorosulfonic acid to the aromatic substrate and a specific temperature profile—can maximize yield.

Purification: Recrystallization is a powerful technique for purification. Choosing a suitable solvent or solvent system (e.g., non-polar or low-polarity solvents like petroleum ether or hexanes) can effectively remove unreacted starting materials and isomeric impurities, leading to a product with very high purity. nih.gov Slurrying the crude product in a specific solvent can also wash away surface impurities. nih.gov

Modern Approaches:

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow manufacturing offers enhanced safety, better heat management (especially for exothermic reactions like chlorosulfonation and nitration), and improved spacetime yield. researchgate.net Automated continuous systems using continuous stirred-tank reactors (CSTRs) and in-line filtration can produce material on a large scale with high consistency. researchgate.net

Process Analytical Technology (PAT): Implementing real-time monitoring of reaction parameters can lead to more precise process control and optimization, ensuring consistent product quality.

Interactive Table: Summary of Purity and Yield Optimization Strategies

| Strategy | Description | Key Advantages |

| Control of Reaction Parameters | Optimizing temperature, reaction time, and molar ratios of reagents. | Maximizes conversion of starting material, minimizes side-product formation. |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Effectively removes soluble impurities, can yield very high purity product. nih.gov |

| Co-solvent Precipitation | Using an organic co-solvent during the quenching/precipitation step. | Can improve the handling of the precipitate and reduce the volume of aqueous waste. researchgate.net |

| Continuous Flow Manufacturing | Performing the reaction in a continuously flowing stream rather than a fixed vessel. | Improved safety, scalability, and spacetime yield; better control over reaction conditions. researchgate.net |

Synthesis of Key Precursors and Intermediates for this compound and its Analogues

The synthesis of this compound relies on the strategic functionalization of the thiophene ring. This process involves the introduction of both a sulfonyl chloride group and a nitro group at specific positions. The methodologies for creating the necessary precursors and intermediates are critical for achieving the desired final product.

Thiophene Ring Functionalization for Sulfonyl Chloride Introduction

The introduction of a sulfonyl chloride group to the thiophene ring is a primary step in the synthesis of the target compound and its analogues. The most common precursor for this family of compounds is thiophene-2-sulfonyl chloride. chemicalbook.com

Direct chlorosulfonation is a foundational method for synthesizing thiophene-2-sulfonyl chloride. This electrophilic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent, which directly installs the sulfonyl chloride group onto the thiophene ring. The high reactivity of chlorosulfonic acid makes this a direct and efficient approach. To manage the highly exothermic nature of the reaction, inert solvents are often used to control the temperature and reaction rate.

An alternative, two-step methodology involves the initial sulfonation of thiophene to produce thiophene-2-sulfonic acid. This intermediate can then be converted to the desired sulfonyl chloride using a chlorinating agent. This approach allows for the isolation and purification of the sulfonic acid intermediate, which can lead to a purer final product.

Another approach involves the oxidation of thiol derivatives. The direct oxidative conversion of thiols to their corresponding sulfonyl chlorides can be achieved using reagents like a combination of H₂O₂ and SOCl₂ or N-chlorosuccinimide (NCS) with dilute hydrochloric acid. organic-chemistry.org For instance, thiols can be oxidized with NCS, tetrabutylammonium (B224687) chloride, and water to prepare sulfonyl chlorides in situ. organic-chemistry.org

The table below summarizes various synthetic routes for introducing a sulfonyl chloride group onto a thiophene ring.

| Method | Reagents | Key Features |

| Direct Chlorosulfonation | Thiophene, Chlorosulfonic Acid (ClSO₃H) | A direct, one-step electrophilic substitution. |

| Two-Step Sulfonation/Chlorination | 1. Thiophene, Sulfonating Agent (e.g., fuming H₂SO₄) 2. Thiophene-2-sulfonic acid, Chlorinating Agent | Allows for purification of the intermediate sulfonic acid. |

| Oxidative Chlorination of Thiols | Thiophene-thiol derivative, Oxidizing system (e.g., H₂O₂/SOCl₂, NCS/HCl) | Converts thiol derivatives directly to sulfonyl chlorides. organic-chemistry.org |

Methods for Selective Introduction of Nitro and Sulfonyl Chloride Groups

The synthesis of this compound requires the selective introduction of both the nitro (NO₂) and sulfonyl chloride (SO₂Cl) groups onto the thiophene ring. The regioselectivity of these introductions is governed by the directing effects of the substituents and the reaction conditions.

A primary route involves the nitration of a pre-formed thiophene-2-sulfonyl chloride. rsc.org The sulfonyl chloride group is a deactivating, meta-directing group in benzene (B151609) chemistry; however, in the thiophene system, the outcome is influenced by the heteroatom. Research has shown that the nitration of thiophene-2-sulfonyl chloride can yield the 4-nitro and 5-nitro isomers. rsc.org

The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.comlibretexts.org It typically involves the use of a nitrating agent, such as nitric acid (HNO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Thiophenes are generally more reactive than benzene and can be nitrated under milder conditions. semanticscholar.org For instance, nitrating agents like copper nitrate (B79036) or a mixture of nitric acid and acetic anhydride (B1165640) are sometimes used. semanticscholar.org

The synthesis of analogues like 4-chloro-3-nitrobenzene sulfonyl chloride has been achieved through the chlorosulfonation of o-chloronitrobenzene. researchgate.net This suggests a synthetic strategy where a pre-nitrated thiophene could be subjected to chlorosulfonation. However, the strong oxidizing conditions of chlorosulfonation might be incompatible with the nitro group. Therefore, the nitration of thiophene-2-sulfonyl chloride is often the more viable pathway. rsc.org

The conditions for the nitration reaction can be optimized to favor the formation of the desired 4-nitro isomer. Key parameters that can be varied include the nitrating agent, reaction temperature, and reaction time. researchgate.net For example, in the synthesis of a nitro-substituted benzene sulfonyl chloride, optimal conditions were found to be a reaction temperature of 120°C for 4 hours with a specific molar ratio of reactants. researchgate.net

The following table details research findings on the nitration of thiophene derivatives.

| Starting Material | Nitrating Agent | Products | Reference |

| Thiophene-2-sulfonyl chloride | Not specified | This compound and 5-nitrothiophene-2-sulfonyl chloride | rsc.org |

| Thiophene | Nitric acid in trifluoroacetic anhydride | 2-Nitrothiophene (78% yield) | semanticscholar.org |

| 3-Bromothiophene | Nitric acid in trifluoroacetic anhydride | Complicated mixture with 3-bromo-2-nitrothiophene (B186782) as the main product (58%) | semanticscholar.org |

Reactivity and Mechanistic Investigations of 4 Nitrothiophene 2 Sulfonyl Chloride

Nucleophilic Reaction Pathways

The primary mode of reactivity for 4-nitrothiophene-2-sulfonyl chloride involves nucleophilic attack at the highly electrophilic sulfur center, leading to the displacement of the chloride ion. This pathway is the basis for the synthesis of its most common derivatives, sulfonamides and sulfonate esters.

Reactions with Alcohols: Formation of Sulfonate Esters

In a reaction analogous to that with amines, this compound reacts with alcohols and phenols to form sulfonate esters. researchgate.net This transformation, often referred to as sulfonylation, is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.org The reaction is typically performed in the presence of a non-nucleophilic base, most commonly pyridine (B92270), which both catalyzes the reaction and neutralizes the HCl byproduct. youtube.com

The mechanism proceeds via nucleophilic attack of the alcohol's oxygen on the sulfonyl chloride's sulfur atom. youtube.com A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of configuration at a chiral carbon center of the alcohol. libretexts.org The resulting 4-nitrothiophene-2-sulfonate esters are stable compounds that can be isolated or used in situ as activated intermediates for further synthesis.

| Alcohol/Phenol Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Methanol | Methyl 4-nitrothiophene-2-sulfonate | Pyridine, Dichloromethane, 0 °C | organic-chemistry.org |

| Phenol | Phenyl 4-nitrothiophene-2-sulfonate | Pyridine, Dichloromethane, RT | researchgate.net |

| (R)-2-Butanol | (R)-butan-2-yl 4-nitrothiophene-2-sulfonate | Pyridine, 0 °C to RT | libretexts.org |

Reactions with Other Nucleophiles (e.g., Hydrazine (B178648), Azides)

The electrophilic sulfur of this compound is reactive towards a variety of other nitrogen-based nucleophiles.

Hydrazine: The reaction with hydrazine hydrate (B1144303) typically occurs in a suitable solvent like tetrahydrofuran (B95107) at cool temperatures (10-20 °C). orgsyn.org The reaction yields 4-nitrothiophene-2-sulfonyl hydrazide. This product is a valuable synthetic intermediate, often used in the generation of diazo compounds or as a precursor in the synthesis of other heterocyclic systems. orgsyn.org

Azides: Nucleophilic substitution with sodium azide (B81097) provides a direct route to sulfonyl azides. nih.gov The reaction of this compound with sodium azide, typically conducted in a solvent like acetone (B3395972) or a biphasic system, yields 4-nitrothiophene-2-sulfonyl azide. researchgate.netorganic-chemistry.org These azide derivatives are high-energy compounds that serve as precursors to sulfonyl nitrenes and are widely used in "click" chemistry and for diazo-transfer reactions. organic-chemistry.org

Reactivity with Bidentate Nucleophiles in Heterocyclic Synthesis

The ability of the sulfonyl chloride moiety to react with nucleophiles makes this compound a useful building block in heterocyclic synthesis. When reacted with bidentate nucleophiles—molecules containing two nucleophilic centers, such as ethylenediamine, 2-aminoethanol, or cyanoacetylhydrazine—it can participate in cyclization reactions. nih.gov

The reaction typically proceeds in a stepwise manner. The more nucleophilic site of the bidentate reagent (e.g., the amino group over the hydroxyl group in 2-aminoethanol) first attacks the sulfonyl chloride to form a linear sulfonamide intermediate. Subsequent intramolecular reaction of the second nucleophilic group, often promoted by a base, can lead to the formation of a new heterocyclic ring. For instance, reaction with a 1,2-diamine could potentially lead to the formation of a seven-membered cyclic sulfonamide (a thia-diazepine dioxide derivative). The specific outcome depends on the nature of the nucleophile, the reaction conditions, and the relative reactivity of the functional groups. researchgate.net

Electrophilic and Radical Reactivity Studies

While the primary reactivity is centered on the sulfonyl chloride group, the thiophene (B33073) ring itself, being highly electron-deficient due to the effects of both the nitro and sulfonyl chloride groups, is susceptible to specific types of nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS) with Stabilized Carbanions

The electron-deficient nature of the nitrothiophene core allows it to undergo Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.orgmdpi.com This reaction is a powerful method for the C-H functionalization of electron-poor aromatic and heteroaromatic systems. organic-chemistry.org It involves the reaction of the nitroaromatic compound with a carbanion that bears a leaving group at the nucleophilic carbon atom (e.g., a halogen or a phenoxy group). kuleuven.be

In the context of a 4-nitrothiophene derivative, the reaction proceeds via the addition of a stabilized carbanion, such as that generated from chloromethyl phenyl sulfone, to one of the electron-deficient positions on the thiophene ring. organic-chemistry.orgkuleuven.be The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. For this compound, attack would be expected at the C3 or C5 position. Following the initial addition to form a σ-adduct (a Meisenheimer-type complex), a base-induced β-elimination of the leaving group from the carbanion (e.g., HCl) occurs, leading to the restoration of aromaticity and the net substitution of a hydrogen atom with the carbanion's alkyl group. acs.orgnih.gov

This pathway provides a direct method for introducing alkyl substituents onto the thiophene ring, a transformation that is difficult to achieve via classical electrophilic substitution on such a deactivated system. organic-chemistry.org

Sulfonyl Radical-Mediated Transformations

Sulfonyl chlorides, including this compound, are precursors for the generation of sulfonyl radicals. These radicals are highly reactive intermediates that can participate in a variety of chemical transformations. researchgate.net The generation of a sulfonyl radical typically occurs through the homolytic cleavage of the sulfur-chlorine bond, a process that can be initiated by light, heat, or a radical initiator. Once formed, the sulfonyl radical can engage in several reaction pathways, such as addition to multiple bonds (alkenes and alkynes) or hydrogen atom abstraction. researchgate.net

Recent research has extensively explored the use of sulfonyl chlorides as sources for sulfonyl radicals in various synthetic methodologies. researchgate.net These reactions often lead to the formation of sulfones, which are important structural motifs in many biologically active compounds and materials. The reactivity of the sulfonyl radical generated from this compound would be influenced by the electron-withdrawing nitro group on the thiophene ring, potentially affecting its electrophilicity and subsequent reaction pathways. While the general reactivity of sulfonyl chlorides in radical reactions is well-documented, specific studies focusing exclusively on the radical transformations of this compound are less common. However, the principles established for other aromatic sulfonyl chlorides are applicable. For instance, in reactions with unsaturated hydrocarbons, a sulfonyl radical can add to the double or triple bond, followed by a coupling reaction, leading to complex disulfurized products. nih.gov

Table 1: Overview of Sulfonyl Radical Generation and Reactions

| Precursor | Method of Radical Generation | Common Subsequent Reactions | Product Type |

|---|---|---|---|

| Sulfonyl Chlorides | Photolysis, Thermolysis, Redox Initiation | Addition to Alkenes/Alkynes | Vinyl Sulfones |

| Sulfonyl Chlorides | Radical Initiators (e.g., AIBN) | Cyclization Cascades | Fused-ring Sulfones |

| Sulfonyl Chlorides | Transition Metal Catalysis | Cross-coupling Reactions | Aryl Sulfones |

Mechanistic Elucidation of Reactions Involving this compound

The reactions of nitro-aromatic and nitro-heteroaromatic compounds with nucleophiles often proceed through characteristic intermediates known as Meisenheimer complexes or adducts. wikipedia.org These are typically 1:1 adducts formed between an electron-deficient aromatic ring and a nucleophile. wikipedia.org The stability of these complexes is highly dependent on the number and strength of the electron-withdrawing groups on the ring.

In the case of thiophene derivatives, the presence of a nitro group significantly enhances the electrophilicity of the thiophene ring, making it susceptible to nucleophilic attack. Studies on related nitrothiophenes have shown that they readily form stable Meisenheimer-type adducts upon reaction with nucleophiles like sodium methoxide. rsc.orgrsc.org For example, kinetic and thermodynamic studies on the formation of Meisenheimer adducts from 4-nitro-2-X-thiophenes have been conducted to understand the influence of substituents on the stability and reactivity of these intermediates. rsc.org The strong electron-withdrawing nature of the sulfonyl chloride group at the 2-position, combined with the nitro group at the 4-position, would make this compound a potent substrate for the formation of such intermediates in nucleophilic substitution reactions. The negative charge in the resulting adduct is delocalized across the thiophene ring and onto the nitro group, which provides significant stabilization. wikipedia.org

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. escholarship.org For reactions involving sulfonyl chlorides, computational studies can provide detailed information about transition state structures, reaction energy barriers, and the stability of intermediates. researchgate.netnih.gov

While specific computational studies on this compound are not widely published, insights can be drawn from theoretical investigations of related systems. For instance, DFT calculations have been used to explore the mechanisms of reactions involving arenesulfonyl chlorides, including their hydrolysis and reactions with nucleophiles. researchgate.net Such studies can model the step-by-step pathway of a reaction, such as the formation of a pentacoordinate sulfur intermediate during nucleophilic substitution at the sulfonyl group. researchgate.net Furthermore, computational models can predict the influence of substituents on the thiophene ring. The electron-withdrawing nitro group is expected to significantly impact the electronic structure and reactivity of the sulfonyl chloride moiety, a factor that can be quantitatively assessed through computational analysis. escholarship.org These theoretical approaches are also crucial in understanding the generation and reactivity of sulfonyl radicals, helping to predict reaction outcomes and stereoselectivity. nih.gov

Table 2: Application of Computational Methods in Mechanistic Studies

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies, reaction pathways, intermediate stability. | Elucidation of nucleophilic substitution and radical reaction mechanisms. |

| Ab initio methods | High-accuracy electronic structure calculations. | Precise determination of molecular properties and reaction energetics. |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational dynamics. | Understanding stability and reactivity in solution. |

Stability and Decomposition Pathways

The hydrolytic stability of sulfonyl chlorides is a critical aspect of their chemistry, influencing their storage, handling, and reaction conditions. The hydrolysis of arenesulfonyl chlorides can proceed through different mechanistic pathways. researchgate.net Studies on the hydrolysis of 4-nitrobenzenesulfonyl chloride, a close structural analog, have shown that the reaction can proceed via two concurrent pathways: a standard associative mechanism involving a pentacoordinate sulfur intermediate and a pathway involving anionic intermediates. researchgate.net

The rate of hydrolysis is significantly influenced by the solvent composition and the electronic nature of the substituents on the aromatic ring. For 4-nitrobenzenesulfonyl chloride, the presence of the strong electron-withdrawing nitro group facilitates nucleophilic attack by water. researchgate.net In aqueous-organic solvent mixtures, such as water-dioxane, the hydrolysis rate constants often show a non-monotonic dependence on the solvent composition, indicating complex solvation effects and potential catalysis by the organic cosolvent. researchgate.net Given the structural similarities, the hydrolytic behavior of this compound is expected to be comparable, with the thiophene ring and the nitro group playing key roles in modulating the reactivity of the sulfonyl chloride group towards water.

Substituents on the aromatic or heteroaromatic ring have a profound effect on the chemical stability and reactivity of sulfonyl chlorides. Electron-withdrawing groups, such as the nitro group present in this compound, play a dual role.

First, they increase the electrophilicity of the sulfur atom in the sulfonyl chloride group. This activation makes the compound more susceptible to nucleophilic attack, thereby decreasing its stability towards nucleophiles, including water (hydrolytic stability). This effect has been documented in studies of substituted arenesulfonyl chlorides, where electron-withdrawing substituents accelerate the rate of hydrolysis. researchgate.net

Second, these substituents stabilize the anionic intermediates formed during nucleophilic aromatic substitution on the thiophene ring, such as Meisenheimer-type adducts. rsc.org The ability of the nitro group to delocalize the negative charge is a key factor in the stabilization of these intermediates. Therefore, while the nitro group decreases the stability of the sulfonyl chloride functional group itself, it enhances the stability of intermediates formed in other reaction pathways involving the thiophene ring. Computational studies can quantify these substituent effects on the charge distribution and stability of both the ground state molecule and its reaction intermediates. escholarship.org

Derivatization and Functionalization of the 4 Nitrothiophene 2 Sulfonyl Chloride Scaffold

Synthesis of Sulfonamide Derivatives

The most common derivatization of 4-nitrothiophene-2-sulfonyl chloride involves its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. The general synthesis involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The reaction of this compound with a diverse range of aliphatic and aromatic amines readily yields N-alkylated and N-arylated sulfonamides. These reactions are generally high-yielding and tolerant of a wide variety of functional groups on the amine component. The resulting sulfonamides, incorporating the nitrothiophene moiety, are of interest as intermediates for further functionalization or as target molecules in discovery chemistry programs.

Methodologies for N-arylation have also evolved, with iron-promoted protocols allowing for the synthesis of N-arylsulfonamides from sulfonyl chlorides and nitroarenes. rsc.org Furthermore, manganese dioxide has been used as a catalyst for the N-alkylation of sulfonamides using alcohols as green alkylating agents. researchgate.net

| Reactant Amine | Product Name | Product Class |

|---|---|---|

| Aniline | N-phenyl-4-nitrothiophene-2-sulfonamide | N-Arylated Sulfonamide |

| Benzylamine | N-benzyl-4-nitrothiophene-2-sulfonamide | N-Alkylated Sulfonamide |

| 4-Fluoroaniline | N-(4-fluorophenyl)-4-nitrothiophene-2-sulfonamide | N-Arylated Sulfonamide |

| Cyclohexylamine | N-cyclohexyl-4-nitrothiophene-2-sulfonamide | N-Alkylated Sulfonamide |

Extending the synthesis to include heterocyclic amines allows for the creation of heterocyclic sulfonamide analogues. These compounds are of significant interest due to the prevalence of heterocyclic scaffolds in pharmaceuticals. The synthesis follows the same fundamental principle as with alkyl and aryl amines, where the nitrogen atom of the heterocyclic ring acts as the nucleophile. nih.gov

The synthesis of heterocyclic sulfonamides can be achieved by reacting the sulfonyl chloride with the amine in a suitable solvent, often with a base to sequester the HCl produced. nih.gov For example, reacting this compound with morpholine (B109124) would yield 4-((4-nitrothiophen-2-yl)sulfonyl)morpholine. This modular approach allows for the generation of large libraries of compounds for biological screening. researchgate.net

| Reactant Heterocyclic Amine | Product Name | Product Class |

|---|---|---|

| Piperidine | 1-((4-nitrothiophen-2-yl)sulfonyl)piperidine | Heterocyclic Sulfonamide |

| Morpholine | 4-((4-nitrothiophen-2-yl)sulfonyl)morpholine | Heterocyclic Sulfonamide |

| Pyrrolidine | 1-((4-nitrothiophen-2-yl)sulfonyl)pyrrolidine | Heterocyclic Sulfonamide |

| 2-Aminopyridine | 4-nitro-N-(pyridin-2-yl)thiophene-2-sulfonamide | Heterocyclic Sulfonamide |

Synthesis of Sulfonyl Fluoride (B91410) Analogues

While sulfonyl chlorides are common synthetic intermediates, their fluoride counterparts have gained significant attention due to their unique reactivity and stability, most notably in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. researchgate.net

The conversion of this compound to 4-nitrothiophene-2-sulfonyl fluoride is typically achieved through a nucleophilic fluoride-chloride exchange reaction. researchgate.net This transformation is commonly performed using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), as the fluoride source. researchgate.netmdpi.com The reaction can be carried out in various solvents, including biphasic systems like water/acetone (B3395972), often with heating to drive the exchange. chemicalbook.com More modern methods may utilize reagents like Pyry-BF₄ in combination with a fluoride source for the conversion of primary sulfonamides to sulfonyl fluorides, highlighting the versatility of synthetic approaches. mdpi.com

Sulfonyl fluorides and sulfonyl chlorides exhibit distinct differences in their chemical properties, which dictates their utility in synthesis and chemical biology. Sulfonyl fluorides are generally more stable than their sulfonyl chloride analogues. This increased stability is attributed to the greater strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond.

| Property | This compound | 4-Nitrothiophene-2-sulfonyl fluoride |

|---|---|---|

| Stability | Less stable; more susceptible to hydrolysis and thermolysis. | More stable; resistant to hydrolysis and thermal decomposition. |

| Reactivity | Highly reactive electrophile, reacts readily with a wide range of nucleophiles. | Considered a privileged covalent probe; selectively reacts with specific nucleophiles (e.g., silyl (B83357) ethers, amines) under specific conditions (SuFEx). researchgate.net |

| Handling | Can be moisture-sensitive and may have limited shelf life due to the weak S-Cl bond. chemicalbook.com | Generally more robust and easier to handle and store due to the strong S-F bond. |

| Noncovalent Interactions | The chloride atom can participate in hydrogen bonding. | The fluoride atom does not typically participate in hydrogen bonding but can form close interactions with π systems. |

The enhanced stability of sulfonyl fluorides makes them particularly useful in applications where the corresponding chloride would be too reactive or decompose, such as in multi-step syntheses or in biological systems. However, this stability does not render them inert; they remain sufficiently electrophilic to react selectively with strong nucleophiles, a property exploited in covalent inhibitor design and click chemistry. researchgate.net

Construction of Fused Heterocyclic Systems

The this compound scaffold can serve as a precursor for the construction of fused bicyclic heterocyclic systems, such as thieno[3,2-d]isothiazole 1,1-dioxide. This transformation involves a multi-step synthetic sequence that leverages the existing functional groups to build a new, fused ring.

A plausible synthetic route begins with the conversion of the starting sulfonyl chloride into its corresponding sulfonamide. This is achieved by reacting this compound with ammonia (B1221849) to yield 4-nitrothiophene-2-sulfonamide. The next critical step is the selective reduction of the nitro group at the C4 position to an amino group, furnishing 4-aminothiophene-2-sulfonamide. This transformation sets the stage for an intramolecular cyclization.

The final ring-closing step to form the fused thieno[3,2-d]isothiazole 1,1-dioxide system can be induced under appropriate reaction conditions. This intramolecular condensation involves the amino group at C4 and the sulfonamide group at C2. Such cyclizations are established methods for synthesizing fused heterocyclic structures. nih.govresearchgate.net The resulting thieno[3,2-d]isothiazole core represents a significant structural modification of the original scaffold, opening avenues to novel chemical space for various applications. rsc.org

Generation of Other Organosulfur Compounds

The this compound scaffold is also a precursor for other important classes of organosulfur compounds, including sulfones, sulfoxides, and thiourea (B124793) derivatives.

The oxidation of sulfides is a common and convenient method for the synthesis of sulfoxides and sulfones. jchemrev.comrsc.org The selective oxidation of a sulfide (B99878) to either a sulfoxide (B87167) or a sulfone can often be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.orgorganic-chemistry.org

In a related synthesis, 4,4'-diamino-diphenyl-sulfone (dapsone) can be prepared from the oxidation of a thioether intermediate, which is synthesized from 4-mercaptoaniline and 4-chloronitrobenzene. google.com This multi-step process involves condensation, oxidation, and reduction. The oxidation of the intermediate 4-(4'-nitrophenylsulfanyl)-phenylamine to the corresponding sulfone is a key step. google.com Similarly, the oxidation of 4,4'-dinitro-diphenyl-sulfide can be achieved using various oxidizing agents.

The synthesis of sulfoxides from sulfides can be achieved using reagents like hydrogen peroxide catalyzed by tantalum carbide. organic-chemistry.org A variety of methods exist for the synthesis of sulfoxides through C-S bond formation or sulfinylation. organic-chemistry.org The oxidation of bicyclic sulfide organic compounds present in paraffin (B1166041) distillate of oil to sulfoxides has been demonstrated using a 30% solution of hydrogen peroxide with an acid catalyst. researchgate.net

Table 2: Oxidation of Sulfides to Sulfoxides and Sulfones

| Sulfide | Oxidizing Agent/Catalyst | Product |

|---|---|---|

| Dialkyl sulfide | H₂O₂ / Tantalum carbide | Dialkyl sulfoxide |

| Aryl sulfide | m-CPBA | Aryl sulfone |

Note: This table provides a general overview of sulfide oxidation. organic-chemistry.org

Thiourea derivatives are a versatile class of compounds with numerous applications. The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. organic-chemistry.organalis.com.my A variety of N-aryl-N'-substituted phenylthiourea (B91264) derivatives with a 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid scaffold have been designed and synthesized. nih.gov

The general synthesis involves the reaction of an amino-thiophene derivative with a suitable isothiocyanate. For example, 4,5,6,7-tetrahydro-2-[[(phenylamino)thioxomethyl]amino]-benzo[b]thiophene-3-carboxylic acid derivatives can be prepared from the corresponding 2-aminothiophene precursor. nih.gov The reaction of an amine with carbon disulfide in an aqueous medium provides an efficient route to both symmetrical and unsymmetrical thiourea derivatives. researchgate.net

Table 3: Synthesis of Thiourea Derivatives

| Amine Component | Isothiocyanate/Reagent | Product |

|---|---|---|

| 2-Aminothiophene derivative | Phenyl isothiocyanate | N-Aryl-N'-(thiophen-2-yl)thiourea derivative |

| Aniline | Carbon disulfide / Ammonia | N,N'-Diphenylthiourea |

Note: The table illustrates general methods for thiourea synthesis. analis.com.mynih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecule Synthesis

The inherent reactivity of the sulfonyl chloride functional group allows for straightforward reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of its application in building more complex molecular frameworks.

Role in Medicinal Chemistry Lead Compound Development

In medicinal chemistry, 4-Nitrothiophene-2-sulfonyl chloride is a valuable starting material for the development of novel therapeutic agents. The sulfonamide group (a functional group formed when the sulfonyl chloride reacts with an amine) is a well-established pharmacophore present in a wide array of approved drugs. The most common method for creating sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov The strategic inclusion of the nitro group on the thiophene (B33073) ring can also enhance the biological activity of the resulting compounds. chemscene.com

Nitro-containing heterocyclic compounds, such as those derived from this compound, are of particular interest as they can function as prodrugs. nih.gov These compounds can be selectively activated within bacterial cells by specific nitroreductase enzymes. nih.gov This targeted activation mechanism makes them potent and selective antibacterial agents. By reacting this compound with diverse amine libraries, medicinal chemists can generate large collections of novel sulfonamide derivatives for high-throughput screening, accelerating the discovery of new lead compounds with potential therapeutic benefits.

Precursor for Agrochemical Synthesis

The thiophene scaffold and its derivatives are also important in the field of agrochemicals. While direct applications of this compound are not extensively documented in mainstream literature, analogous structures are key intermediates in the production of modern herbicides. For instance, a related compound, 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, is a known intermediate in the synthesis of thiencarbazone-methyl, an acetolactate synthase (ALS) inhibiting herbicide developed by Bayer. bohrium.com This indicates the utility of the thiophene sulfonyl chloride framework in creating molecules that can modulate biological pathways in plants, suggesting a potential role for this compound in the discovery of new agrochemical agents.

Synthesis of Biologically Active Scaffolds and Chemical Probes

The compound serves as a foundational scaffold for constructing molecules designed to interact with biological systems, including antimicrobial agents and specific enzyme inhibitors.

Development of Antimicrobial Agents from Nitrothiophene Sulfonyl Chloride Derivatives

Derivatives of this compound have shown significant promise as antimicrobial agents. The synthesis typically involves reacting the sulfonyl chloride with various amines to produce a range of thiophene-based sulfonamides. nih.gov These synthesized compounds are then tested for their ability to inhibit the growth of various bacterial and fungal strains.

Research has shown that certain thiophene sulfonamide derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. google.com For example, specific Schiff base derivatives of thiophene have demonstrated significant efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. google.com Furthermore, thiourea (B124793) derivatives have been synthesized that show high activity against both standard and hospital-resistant bacterial strains, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL. rsc.org The mechanism for many nitro-heterocyclic compounds involves their activation by bacterial nitroreductases (NfsA and NfsB in E. coli), which reduce the nitro group to generate cytotoxic reactive species. nih.gov

| Compound Type | Target Organism(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Thiophene Sulfonamide Derivative (S1) | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | google.com |

| Thiophene Sulfonamide Derivative (S4) | C. albicans, A. niger (antifungal) | 0.91 µM/ml | google.com |

| 4-Chloro-3-nitrophenylthiourea Derivatives | Gram-positive pathogens (standard & hospital strains) | 0.5-2 µg/mL | rsc.org |

| Nitrothiophene Carboxamides | E. coli, Klebsiella spp., Shigella spp., Salmonella spp. | Potent and bactericidal | nih.gov |

Synthesis of Enzyme Inhibitors and Other Therapeutic Agents

The sulfonamide scaffold derived from this compound is a privileged structure for targeting various enzymes. Sulfonamides are a well-known class of competitive inhibitors for several enzymes, including carbonic anhydrases, proteases, and cyclooxygenase-2 (COX-2). nih.gov By modifying the amine portion of the sulfonamide, researchers can fine-tune the structure to achieve selective binding to the active site of a target enzyme.

For example, studies on related thiourea derivatives have shown that they can act as inhibitors of bacterial type II topoisomerases, essential enzymes for DNA replication in bacteria. rsc.org This inhibition is a validated mechanism for antibacterial action. The versatility of the this compound precursor allows for the rational design and synthesis of targeted inhibitors for a host of enzymes implicated in human disease, opening avenues for the development of new treatments for cancer, viral infections, and inflammation. nih.gov

Applications in Functional Materials

Beyond its biological applications, the thiophene ring is a fundamental unit in materials science, particularly in the field of organic electronics. Polythiophenes and their derivatives are a major class of π-conjugated polymers known for their electrical conductivity, stability, and tunable optoelectronic properties. google.comcmu.edu

This compound can be envisioned as a valuable monomer or monomer precursor for creating novel functional polymers. The sulfonyl chloride group itself can act as an initiator for certain types of living radical polymerization, providing a method to synthesize well-defined polymers. researchgate.net Alternatively, the thiophene unit can be incorporated into polymer backbones via oxidative coupling polymerization. google.com The resulting nitro-functionalized polythiophenes could have unique electronic properties, making them candidates for use in:

Organic Solar Cells: Polythiophene derivatives are widely researched as donor materials in all-polymer solar cells due to their scalability and cost-effectiveness. nih.govnih.gov

Biosensors: The conductive nature of polythiophene-based materials makes them excellent for use as electrode coatings in chemical and biological sensors. cmu.edu

Azo Dyes: Thiophene-based compounds, particularly those containing nitro groups, are used as precursors for azo dyes, which are a versatile class of colored organic compounds with applications in textiles and printing. The 4-nitrothiophene moiety can be converted into an amine and then diazotized to form highly colored azo compounds.

The ability to easily functionalize the thiophene ring via the sulfonyl chloride group allows for the tailoring of material properties such as solubility, conductivity, and thermal stability for specific high-tech applications. google.com

Precursors for Conductive Polymers and Optoelectronic Materials

The inherent electronic properties of the thiophene ring make it a fundamental component in the creation of conductive polymers. The presence of the nitro group and the sulfonyl chloride group on the this compound molecule allows for its use in the synthesis of functionalized polythiophenes with specific characteristics for optoelectronic applications.

While direct polymerization of this compound is not extensively documented in readily available literature, the broader class of functionalized thiophenes is central to the development of conductive polymers. The general strategy involves the polymerization of thiophene monomers to create a conjugated polymer backbone. The electrical conductivity and optoelectronic properties of these polymers can be finely tuned by the introduction of various functional groups.

For instance, the synthesis of polythiophene derivatives often involves chemical or electrochemical polymerization methods. In chemical polymerization, oxidants like iron(III) chloride are commonly used to initiate the polymerization of thiophene monomers. The properties of the resulting polythiophene, such as solubility, conductivity, and band gap, are significantly influenced by the substituents on the thiophene ring. The nitro group in this compound is a strong electron-withdrawing group, which can be expected to significantly impact the electronic properties of a corresponding polymer, potentially leading to materials with n-type semiconducting behavior.

The sulfonyl chloride group offers a reactive site for post-polymerization modification or for the introduction of specific functionalities prior to polymerization. For example, the sulfonyl chloride can be converted to a sulfonic acid group, which can enhance the solubility and conductivity of the resulting polythiophene. Research on polythiophenes bearing alkylsulfonic acid esters has shown that these materials can be synthesized via Grignard metathesis (GRIM) polymerization, leading to regioregular polymers. The subsequent conversion of the ester to a sulfonic acid group has been shown to remarkably improve the electrical conductivity. chemrxiv.orgrsc.org

The development of polythiophenes with tailored optoelectronic properties is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The band gap of polythiophenes, which determines their light absorption and emission characteristics, is highly dependent on the nature of the substituents. The introduction of electron-donating or electron-withdrawing groups allows for precise control over the HOMO and LUMO energy levels of the polymer. While specific studies on polymers derived directly from this compound are not prevalent, the principles of molecular engineering of polythiophenes suggest its potential in creating materials with specific electronic and optical properties for advanced optoelectronic devices. acs.orgmdpi.comrsc.org

Table 1: Examples of Functionalized Thiophenes in Conductive Polymer Synthesis

| Thiophene Monomer Derivative | Polymerization Method | Key Properties/Applications |

| 3-Alkylthiophenes | Chemical/Electrochemical | Improved solubility, processability for OFETs and OPVs |

| 3,4-Ethylenedioxythiophene (EDOT) | Chemical/Electrochemical | High conductivity, transparency for transparent electrodes |

| Thiophenes with sulfonic acid groups | Chemical/GRIM | Self-doping, enhanced conductivity |

| Thiophenes with electron-withdrawing groups | Various | Potential for n-type semiconducting polymers |

Development of Adsorbents and Related Materials

The reactive nature of the sulfonyl chloride group in this compound makes it a candidate for the functionalization of various substrates to create novel adsorbent materials. The process typically involves grafting the molecule onto the surface of a solid support, such as silica (B1680970) gel or other porous materials, thereby introducing specific functional groups that can interact with and bind target molecules or ions.

The development of adsorbents for the removal of heavy metal ions from wastewater is a significant area of research. The functionalization of materials with ligands containing heteroatoms like sulfur and nitrogen has been shown to be effective for this purpose. While direct application of this compound in this context is not widely reported, the principle of using sulfur-containing organic molecules for adsorbent functionalization is well-established.

For example, silica surfaces can be modified with organosilanes to introduce amino groups, which can then be further reacted with molecules like this compound. The sulfonyl chloride would readily react with the amino groups to form a stable sulfonamide linkage. The resulting material would possess nitro and thiophene functionalities on its surface. The nitro group could potentially enhance the adsorption capacity for certain pollutants through electrostatic interactions or by participating in charge-transfer complexes. The sulfur atom in the thiophene ring can also exhibit affinity for soft metal ions.

Research has demonstrated the successful functionalization of silica with various organic moieties to enhance the adsorption of heavy metals like cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺). scirp.orgresearchgate.net For instance, silica functionalized with sulfhydryl (-SH) groups has shown good selectivity for Cd²⁺. scirp.org Similarly, thiophene-based ligands have been grafted onto silica for the removal of heavy metal ions, with the sulfur and other heteroatoms acting as binding sites. acs.org

The development of such functionalized adsorbents involves a multi-step synthesis process, which is outlined in the table below based on analogous systems.

Table 2: General Steps for the Development of Functionalized Adsorbents

| Step | Description | Purpose |

| 1. Support Preparation | Activation of a solid support material (e.g., silica gel) to generate reactive surface groups (e.g., hydroxyl groups). | To create a surface that can be chemically modified. |

| 2. Silanization | Reaction of the activated support with an organosilane (e.g., 3-aminopropyltriethoxysilane). | To introduce desired functional groups (e.g., amino groups) onto the support surface. |

| 3. Ligand Grafting | Reaction of the functionalized support with a ligand precursor (e.g., this compound). | To immobilize the specific binding sites onto the adsorbent material. |

| 4. Characterization | Analysis of the final material using techniques such as FTIR, SEM, and elemental analysis. | To confirm the successful functionalization and determine the properties of the adsorbent. |

While specific research detailing the use of this compound in this exact manner is scarce, the established principles of surface functionalization and the known reactivity of the compound suggest its potential for creating novel adsorbent materials with tailored selectivity for various environmental pollutants.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. For 4-nitrothiophene-2-sulfonyl chloride, a DFT analysis would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G) to calculate its optimized geometry and various electronic properties.

This analysis would yield crucial data points, including:

Optimized Molecular Geometry: Precise predictions of bond lengths (e.g., C-S, S-Cl, C-N, N-O), bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Charge Distribution: Calculation of atomic charges (e.g., Mulliken or Natural Population Analysis charges) on each atom. This helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) centers, which is key to understanding chemical reactivity. The sulfur atom of the sulfonyl chloride group and the carbon atoms of the thiophene (B33073) ring would be of particular interest.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Red regions would indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions would show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen atoms of the nitro and sulfonyl groups.

A hypothetical data table resulting from a DFT calculation is presented below to illustrate the expected outputs.

Table 1: Predicted Molecular Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| S1-C2 | ~1.75 |

| C2-S2 (sulfonyl) | ~1.80 |

| S2-Cl | ~2.08 |

| C4-N1 | ~1.48 |

| Bond Angles (°) | |

| C5-S1-C2 | ~92.0 |

| O-S-O (sulfonyl) | ~120.0 |

| Atomic Charges (e) | |

| S (sulfonyl) | Highly Positive |

| Cl | Negative |

| O (nitro) | Negative |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals are critical for predicting how a molecule will interact with others.

For this compound:

HOMO and LUMO: The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). In this molecule, the HOMO is expected to be distributed over the thiophene ring, while the LUMO would likely be centered on the nitro group and the sulfonyl chloride moiety, reflecting their electron-withdrawing nature.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov The presence of both a strong electron-withdrawing nitro group and a sulfonyl chloride group would be expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap and indicating high reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -7.5 | Region of nucleophilic character (electron donation) |

| LUMO | ~ -3.0 | Region of electrophilic character (electron acceptance) |

| HOMO-LUMO Gap | ~ 4.5 | Indicates high chemical reactivity |

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling extends computational analysis to predict the structure and behavior of related molecules, such as derivatives of this compound.

Prediction of Molecular Parameters

By computationally replacing the chlorine atom of the sulfonyl chloride group with other functionalities (e.g., amines, alcohols to form sulfonamides or sulfonate esters), molecular modeling can predict the geometric and electronic parameters of a whole library of derivatives. This allows for a systematic study of how structural modifications affect the molecule's properties without needing to synthesize each compound individually. For example, forming a sulfonamide derivative by reacting it with an amine would significantly alter the geometry and electronic properties around the sulfur atom.

Studies of Intramolecular and Intermolecular Interactions

Computational models are invaluable for studying the non-covalent interactions that govern molecular conformation and how molecules interact with each other or with biological targets. For derivatives of this compound, this would involve:

Intramolecular Hydrogen Bonding: Analyzing if hydrogen bonds can form within a single molecule (e.g., between a sulfonamide N-H and a nitro group oxygen), which would stabilize certain conformations.

Intermolecular Interactions: Modeling how two or more molecules interact through forces like hydrogen bonding, pi-pi stacking (involving the thiophene rings), and dipole-dipole interactions. These studies are crucial for understanding crystal packing and binding to a receptor site.

Structure-Reactivity and Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. While no specific SAR studies for derivatives of this compound are documented, studies on related nitrothiophenes have established clear relationships between electronic properties and antibacterial activity.

A multi-linear regression analysis on a series of biologically active 2-nitrothiophenes has shown a reasonable correlation between activity against Escherichia coli and calculated properties such as HOMO energies and atomic charges. This suggests that the electron-donating or -withdrawing power of substituents, which directly influences the HOMO energy, is a key determinant of biological effect. From such derived quantitative structure-activity relationship (QSAR) equations, the activity of new, unsynthesized derivatives can be predicted. For instance, it was found that adding more electron-withdrawing groups, like a second nitro group, could enhance the predicted activity. A similar SAR model for derivatives of this compound would be invaluable for rationally designing novel compounds with desired biological profiles.

Elucidation of Electronic Effects on Reaction Pathways

The reactivity and reaction pathways of this compound are profoundly influenced by the electronic interplay between the thiophene ring and its substituents: the electron-withdrawing nitro group (-NO₂) and the sulfonyl chloride group (-SO₂Cl). Density Functional Theory (DFT) studies on related thiophene derivatives have provided a framework for understanding these effects.

Computational studies on similar aromatic sulfonyl chlorides have shown that the sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction mechanism often proceeds through a nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion. The presence of the nitro group at the 4-position is expected to enhance the electrophilicity of the sulfonyl chloride group by further withdrawing electron density from the ring and the sulfur center.

Molecular orbital analysis, such as the examination of Frontier Molecular Orbitals (HOMO and LUMO), can provide deeper insights into the reactivity. For thiophene derivatives, the distribution and energy of these orbitals are key determinants of their chemical behavior. In a molecule like this compound, the LUMO is expected to be localized significantly on the nitro group and the sulfonyl chloride moiety, indicating these as the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of the molecule; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool for visualizing the electronic distribution and predicting reactive sites. For nitroaromatic compounds, MEP maps typically reveal a region of strong positive potential (electron deficiency) around the nitro group and the sulfonyl chloride group, confirming their electrophilic nature. Conversely, regions of negative potential (electron richness) would be expected over the oxygen atoms of the nitro and sulfonyl groups, indicating their potential to interact with electrophiles or act as hydrogen bond acceptors. Studies on nitroheterocyclic compounds have shown a correlation between the characteristics of the negative potential area and their biological activity. nih.gov

Table 1: Predicted Electronic Properties of Thiophene Derivatives from Computational Studies

| Compound/Derivative Class | Computational Method | Key Findings | Reference |

| Thiophene-2-carboxamide derivatives | DFT | HOMO-LUMO gap of ~5.031 eV for N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. | nih.gov |

| Thiophene-thiadiazole hybrids | DFT | HOMO-LUMO gaps in the range of 3.83 to 4.18 eV. | nih.gov |

| Azothiophene Dyes | DFT | The presence of electron-donating or -withdrawing groups significantly alters the dipole moment and partial charges on the thiophene ring and its substituents. | mdpi.com |

| 2-Thiophene carboxylic acid thiourea (B124793) derivatives | DFT | The reactivity of halogenated derivatives is influenced by the electronegativity of the halogen. The electrophilicity index (ω) increases with increasing electronegativity. | mdpi.com |

This table presents data from computational studies on related thiophene derivatives to infer the electronic properties of this compound.

Theoretical Prediction of Biological Activities

The theoretical prediction of biological activities for this compound and its potential derivatives relies heavily on techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations. These methods aim to establish a correlation between the physicochemical properties of a molecule and its biological effect, thereby enabling the in silico screening of virtual compound libraries and the rational design of more potent and selective agents.

QSAR studies on various thiophene analogs have consistently highlighted the importance of electronic and hydrophobic parameters in modulating their biological activities. researchgate.net For instance, in a series of anti-inflammatory thiophene analogs, electronic properties such as the energy of the lowest unoccupied molecular orbital (E_LUMO) and dipole moment were found to play a dominant role. researchgate.net This suggests that the strong electron-withdrawing nature of the nitro and sulfonyl chloride groups in this compound would be a critical determinant of its biological profile. The predicted octanol-water partition coefficient (XlogP) from databases like PubChem can provide an initial estimate of the compound's hydrophobicity, a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. uni.lu

Table 2: Illustrative Data from In Silico Biological Activity Prediction Studies on Related Compounds

| Compound Class | In Silico Method | Biological Target/Activity | Key Findings | Reference |

| Thiophene Carboxamide Derivatives | 2D-QSAR | Anti-tubercular | Topological, electronic, and spatial parameters significantly influence the activity. | jetir.org |

| Benzothiophene Derivatives | 2D & 3D-QSAR | Plasmodium falciparum N-myristoyltransferase (PfNMT) inhibitors | Polar interactions (electrostatic and hydrogen-bonding) are major features affecting inhibitory activity and selectivity. | nih.gov |

| Thienopyrimidine-Sulfonamide Hybrids | Molecular Docking | FGFR-1 inhibitors | The sulfonamide moiety plays a crucial role in the binding interaction with the target protein. | nih.gov |

| Sulfathiazole (B1682510) Derivatives | Molecular Docking & MD Simulation | MRSA Protein | Docking scores ranged from -7.50 to -8.16 kcal/mol, indicating good binding affinity. | ajgreenchem.com |

This table provides examples of how computational methods are used to predict the biological activity of compounds structurally related to this compound.

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a primary tool for identifying the functional groups present in 4-Nitrothiophene-2-sulfonyl chloride by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum reveals characteristic stretching and bending frequencies for the nitro (NO₂), sulfonyl chloride (SO₂Cl), and thiophene (B33073) ring moieties.

Key vibrational modes for thiophene and its derivatives include C-H stretching, which typically appears in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring are expected in the 1530-1350 cm⁻¹ range. The sulfonyl chloride group (SO₂Cl) is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, generally found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively. Furthermore, the nitro group (NO₂) exhibits strong characteristic asymmetric and symmetric stretching bands. For aromatic nitro compounds, these are typically observed in the ranges of 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Thiophene Ring | C-H stretch | 3100 - 3000 |

| Thiophene Ring | C=C stretch | 1530 - 1350 |

| Nitro Group (NO₂) | Asymmetric stretch | 1570 - 1500 |

| Nitro Group (NO₂) | Symmetric stretch | 1370 - 1320 |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O stretch | ~1375 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O stretch | ~1185 |

Note: The values are based on typical ranges for these functional groups in related molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₄H₂ClNO₄S₂, corresponding to a monoisotopic mass of approximately 226.91 Da. uni.luuni.lu